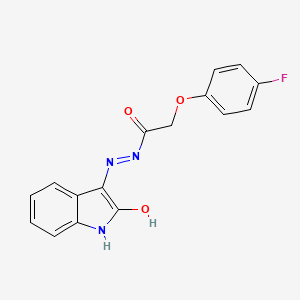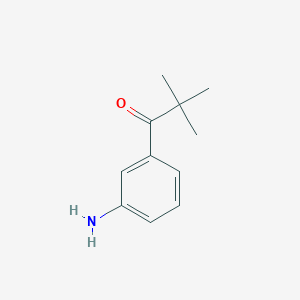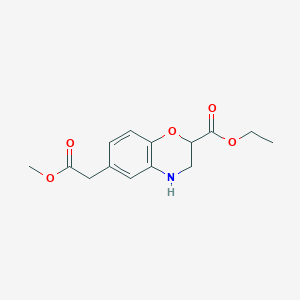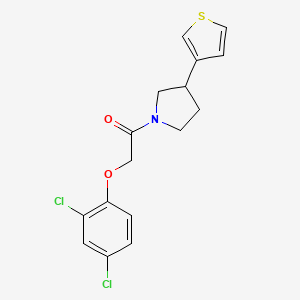![molecular formula C17H16Cl2FN3O4S B2496606 2-(2,4-dichlorophenoxy)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide CAS No. 2034404-16-3](/img/structure/B2496606.png)
2-(2,4-dichlorophenoxy)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The interest in thiadiazole derivatives, including compounds similar to the one mentioned, primarily stems from their wide range of biological activities and applications in various fields of chemistry and pharmacology. Thiadiazole cores are integral to many compounds known for their herbicidal, antimalarial, anti-inflammatory, and anticancer properties.
Synthesis Analysis
The synthesis of thiadiazole derivatives typically involves multistep reactions, utilizing key intermediates such as bromine as a cyclic reagent for cyclization processes to achieve high yields (Liu et al., 2008). The specific pathways often depend on the functional groups involved and the desired core structure of the thiadiazole compound.
Molecular Structure Analysis
Molecular structure analysis of thiadiazole derivatives is commonly conducted using X-ray crystallography, which provides detailed information on the crystalline structure and molecular geometry. This technique has revealed that such compounds can exhibit varied crystal structures and packing arrangements, influenced by substituent groups and intermolecular interactions (Banu et al., 2014).
Chemical Reactions and Properties
Thiadiazole derivatives engage in a range of chemical reactions, reflecting their reactivity towards nucleophiles and electrophiles. These reactions are essential for further functionalization and the manifestation of biological activity. The chemical behavior often includes interactions with amines, amides, and various nucleophilic agents, leading to the formation of new bonds and molecular structures (Caram et al., 2003).
Applications De Recherche Scientifique
Herbicidal Activity
Research has demonstrated the synthesis and effectiveness of compounds with structural similarities in herbicidal applications. For example, a study on the crystal structure and herbicidal activity of a related compound showed its effectiveness as a herbicide, indicating potential agricultural applications for managing weed growth (Liu et al., 2008).
Anticancer Properties
Another significant area of application for such compounds is in the development of anticancer agents. Various studies have synthesized and evaluated the anticancer properties of similar compounds. For instance, a novel 4,6-disubstituted-1,2,4-triazolo-1,3,4-thiadiazole derivative was investigated for its ability to inhibit tumor cell invasion and potentiate the apoptotic effect of TNFα by abrogating NF-κB activation cascade, suggesting potential therapeutic applications in cancer treatment (Raghu Ningegowda et al., 2016).
Crystal Structure Analysis
The study of crystal structures of related compounds provides insights into their molecular configuration, which is crucial for understanding their biological activity and optimizing their properties for specific applications. For example, research on the synthesis and crystal structure analysis of derivatives highlighted the significance of structural characteristics in determining the compounds' properties (A. Banu et al., 2014).
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2FN3O4S/c1-9(27-16-5-4-10(18)6-11(16)19)17(24)21-13-8-15-14(7-12(13)20)22(2)28(25,26)23(15)3/h4-9H,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJNGLTVTVZLGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1F)N(S(=O)(=O)N2C)C)OC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}acetate](/img/structure/B2496524.png)
![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide](/img/structure/B2496528.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)prop-2-en-1-one oxalate](/img/structure/B2496530.png)


![2-chloro-N'-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-6-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2496534.png)

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2496536.png)
![Methylethyl 2-{2-[2-(4-methoxyphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2496539.png)



![1-(6-methoxybenzo[d]thiazol-2-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2496544.png)
